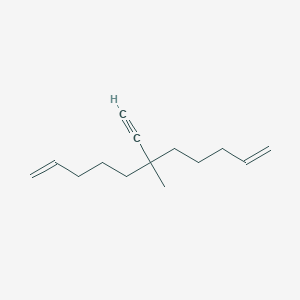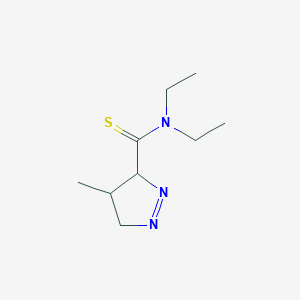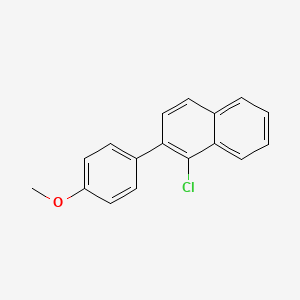![molecular formula C15H11Br2NO B14202024 3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile CAS No. 917839-56-6](/img/structure/B14202024.png)
3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is an organic compound that belongs to the class of bromodiphenyl ethers These compounds contain two benzene groups linked via an ether bond, with at least one ring substituted with a bromo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile typically involves the bromination of appropriate precursor compounds. One common method is the dibromination of alkenes, alkynes, or aromatic rings using reagents such as 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide in the presence of a catalyst like 2,2’-azobis(isobutyronitrile) . The reaction conditions are generally mild, and the reactions proceed at room temperature with good yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The use of solid brominating reagents like tetrapropylammonium nonabromide can offer higher selectivity and safer handling compared to elemental bromine .
Analyse Chemischer Reaktionen
Types of Reactions
3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo groups to hydrogen or other substituents.
Substitution: The bromo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromo groups and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the dimethyl and carbonitrile groups .
1,3-Dibromo-5,5-dimethylhydantoin: Contains bromine and dimethyl groups but has a different core structure .
3,3’,5,5’-Tetrabromo-1,1’-biphenyl: Similar biphenyl structure with additional bromine substitutions .
Uniqueness
3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is unique due to its specific combination of bromine, hydroxyl, dimethyl, and carbonitrile groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
917839-56-6 |
|---|---|
Molekularformel |
C15H11Br2NO |
Molekulargewicht |
381.06 g/mol |
IUPAC-Name |
2-(3,5-dibromo-4-hydroxyphenyl)-4,5-dimethylbenzonitrile |
InChI |
InChI=1S/C15H11Br2NO/c1-8-3-11(7-18)12(4-9(8)2)10-5-13(16)15(19)14(17)6-10/h3-6,19H,1-2H3 |
InChI-Schlüssel |
ZXINDIZOBHOYQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)C2=CC(=C(C(=C2)Br)O)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-](/img/structure/B14201965.png)
![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)

![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)

![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)


![1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B14202008.png)


